molecular formula C13H13N3O B597564 2-(7-Oxo-5,8-diazaspiro[3.4]oct-6-yl)benzonitrile CAS No. 1272755-93-7

2-(7-Oxo-5,8-diazaspiro[3.4]oct-6-yl)benzonitrile

Cat. No.: B597564
CAS No.: 1272755-93-7
M. Wt: 227.267
InChI Key: ZSUXXSXUSAHYAS-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The discovery and development of 2-(7-Oxo-5,8-diazaspiro[3.4]oct-6-yl)benzonitrile can be traced back to the broader historical evolution of spirocyclic chemistry, which began with von Baeyer's identification of the first spiro compound in 1900. The specific compound under examination was first synthesized and catalogued in chemical databases in 2013, representing a relatively recent addition to the spirocyclic chemical library. The systematic exploration of diazaspiro[3.4]octane systems gained momentum during the early 21st century as researchers recognized the unique three-dimensional properties that these scaffolds could offer in drug discovery applications.

The development of this particular compound emerged from high-throughput screening campaigns designed to identify novel antimalarial agents, where the diazaspiro[3.4]octane scaffold demonstrated promising biological activity. The compound's discovery represents part of a broader medicinal chemistry effort to explore sp³-rich molecular frameworks that could provide improved drug-like properties compared to traditional flat, aromatic systems. The integration of the benzonitrile functional group with the spirocyclic core was designed to optimize both the compound's binding properties and its physicochemical characteristics.

Historical records indicate that the compound was created through systematic medicinal chemistry optimization programs, where researchers sought to combine the rigid three-dimensional nature of spirocycles with the electronic properties of nitrile-containing aromatic systems. The timing of its discovery coincided with increased pharmaceutical industry interest in exploring three-dimensional chemical space to overcome challenges associated with traditional drug design approaches.

Significance in Spirocyclic Chemistry

The significance of this compound within spirocyclic chemistry extends beyond its individual properties to encompass broader principles of molecular design and three-dimensional architecture. Spirocyclic scaffolds, characterized by their inherent three-dimensional nature, offer distinct advantages in medicinal chemistry by providing rigid frameworks that can modulate molecular physicochemical properties while maintaining specific spatial arrangements of functional groups. The compound exemplifies these principles through its quaternary carbon spiro center, which creates a naturally occurring three-dimensional structure that reduces conformational entropy penalties associated with target binding.

The diazaspiro[3.4]octane core system present in this compound contributes to higher fractional sp³ character (Fsp³), a parameter that measures molecular complexity and has been correlated with increased probability of clinical success in drug development. Research has demonstrated that compounds with higher Fsp³ values exhibit improved water solubility, modified log P values, and enhanced metabolic stability compared to their planar counterparts. The perpendicular arrangement characteristic of spiro compounds suppresses molecular interactions of π-systems, enhances solubility, and prevents the formation of excimers often observed in solid-state fluorescent compounds.

The compound's significance is further enhanced by its ability to demonstrate axial chirality, a property that arises from the spiro center even without four different substituents attached to a single carbon atom. This characteristic enables the molecule to exhibit unique stereochemical properties that can be exploited for selective biological interactions. The rigid geometry of the spirocyclic framework offers valuable opportunities for studying interactions between functional groups held in fixed relative orientations, making it an excellent substrate for chiroptical studies including optical rotation and circular dichroism measurements.

Property Value Reference
Molecular Formula C13H13N3O
Molecular Weight 227.26 g/mol
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 3
Rotatable Bonds 1
Topological Polar Surface Area 64.9 Ų

Classification within Nitrogen-Containing Heterocycles

The classification of this compound within the broader family of nitrogen-containing heterocycles reveals its unique position as a complex polycyclic system incorporating multiple nitrogen functionalities. Heterocyclic compounds, defined as cyclic structures containing atoms of at least two different elements as ring members, constitute more than half of all known chemical compounds and form the backbone of 59% of United States Food and Drug Administration-approved pharmaceuticals. This particular compound features nitrogen atoms integrated into both the spirocyclic core and the aromatic nitrile substituent, creating a multifaceted heterocyclic architecture.

The diazaspiro portion of the molecule places it within the category of saturated nitrogen heterocycles, specifically those containing two nitrogen atoms within a spirocyclic framework. The five-membered ring component of the spiro system can be classified alongside other nitrogen-containing five-membered rings such as pyrrole and imidazole, though the spiro junction creates a unique three-dimensional arrangement not found in simple monocyclic systems. The presence of the carbonyl group within the lactam portion of the molecule further classifies it as an amide-containing heterocycle, contributing to its potential for hydrogen bonding interactions.

The benzonitrile moiety represents an aromatic six-membered heterocyclic system where the nitrile carbon contributes to the extended conjugated system while providing a site for potential chemical modification or biological interaction. This dual heterocyclic nature—combining saturated spirocyclic nitrogen systems with aromatic nitrile functionality—creates a compound that bridges multiple categories within heterocyclic chemistry. The integration of these different heterocyclic elements within a single molecular framework exemplifies the complexity achievable in modern synthetic organic chemistry.

The compound's classification extends to its stereochemical properties, where the spiro center creates opportunities for both central and axial chirality. Unlike traditional heterocycles that may exhibit only central chirality, the spirocyclic framework enables axial chirality through the perpendicular arrangement of the ring systems, providing additional dimensions for molecular recognition and biological activity.

Overview of Diazaspiro[3.4]octane Systems

The diazaspiro[3.4]octane system represents a distinctive class of spirocyclic compounds characterized by the fusion of a four-membered ring with a five-membered ring through a shared spiro carbon atom, with two nitrogen atoms incorporated into the overall framework. This particular ring system has emerged as a privileged scaffold in medicinal chemistry due to its unique three-dimensional architecture and the biological activities demonstrated by its derivatives. The systematic nomenclature designates the ring sizes in brackets, where [3.4] indicates the four-membered and five-membered rings that comprise the spirocyclic core.

Research into diazaspiro[3.4]octane systems has revealed their potential as pharmacologically active compounds, particularly in the treatment of parasitic diseases. Whole-cell high-throughput screening campaigns have identified diazaspiro[3.4]octane derivatives as hits against Plasmodium falciparum, the causative agent of malaria, with compounds showing activity against multiple stages of the parasite lifecycle. The sp³-rich nature of these scaffolds provides an attractive starting point for medicinal chemistry optimization programs, offering improved drug-like properties compared to traditional flat aromatic systems.

The synthesis of diazaspiro[3.4]octane systems has been achieved through various methodological approaches, including Kinugasa reactions followed by Conia-ene-type cyclizations. These synthetic strategies enable the construction of the complex spirocyclic framework while maintaining control over stereochemistry and functional group positioning. The methodology described involves the reaction of nitrogen-containing propiolamides with nitrones to form 8-methylene-2,6-diazaspiro[3.4]octane-1,5-diones, demonstrating the versatility of synthetic approaches available for this ring system.

Structure-activity relationship studies within the diazaspiro[3.4]octane series have led to the identification of compounds exhibiting low nanomolar activity against asexual blood-stage parasites, with some derivatives showing activity below 50 nanomolar concentrations. These compounds also demonstrate gametocyte sterilizing properties that translate to transmission-blocking activity in standard membrane feeding assays, suggesting potential for interrupting malaria transmission cycles. Mechanistic studies employing resistance selection followed by whole-genome sequencing have implicated the Plasmodium falciparum cyclic amine resistance locus in the mode of resistance, providing insights into the biological targets of these compounds.

Ring System Feature Description Biological Relevance
Spiro Junction Quaternary carbon connecting 4- and 5-membered rings Provides rigid 3D framework
Nitrogen Incorporation Two nitrogen atoms within the ring system Enables hydrogen bonding and receptor interactions
Sp³-Rich Character High fraction of tetrahedral carbon atoms Improved drug-like properties
Lactam Functionality Cyclic amide groups within the structure Potential for hydrogen bonding

Properties

IUPAC Name

2-(7-oxo-5,8-diazaspiro[3.4]octan-6-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c14-8-9-4-1-2-5-10(9)11-12(17)16-13(15-11)6-3-7-13/h1-2,4-5,11,15H,3,6-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSUXXSXUSAHYAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)NC(C(=O)N2)C3=CC=CC=C3C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1272755-93-7
Record name Benzonitrile, 2-(6-oxo-5,8-diazaspiro[3.4]oct-7-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1272755-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Lactamization of Bicyclic Amides

A common route to diazaspiro systems involves lactam formation from diamino esters or ketones. For example:

  • Starting material : A bicyclic γ-amino ketone (e.g., 5-aminospiro[3.4]octan-7-one).

  • Reaction : Treatment with a nitrile-containing benzoyl chloride under basic conditions.

Proposed reaction :

5-Aminospiro[3.4]octan-7-one+2-Cyanobenzoyl chlorideDMAPEt3N, CH2Cl2Target Compound+HCl\text{5-Aminospiro[3.4]octan-7-one} + \text{2-Cyanobenzoyl chloride} \xrightarrow[\text{DMAP}]{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{Target Compound} + \text{HCl}

Conditions :

  • Base: Triethylamine (2.5 equiv)

  • Catalyst: 4-Dimethylaminopyridine (DMAP, 0.1 equiv)

  • Solvent: Dichloromethane, 0°C to room temperature

  • Yield (analogous systems): 45–60%

Cyclocondensation of Diamines with Keto Acids

Alternative routes employ cyclohexenone derivatives condensed with diamines:

  • Step 1 : Synthesis of 7-oxo-5,8-diazaspiro[3.4]octane via Mannich reaction.

  • Step 2 : N-alkylation with 2-bromobenzonitrile.

Example protocol :

  • Mannich reaction : Mixing cyclopentanone, formaldehyde, and ammonium acetate in ethanol under reflux.

  • N-alkylation : Reacting the spirocyclic amine with 2-bromobenzonitrile using K2_2CO3_3 in DMF at 80°C.

Functionalization of the Benzonitrile Group

The 2-cyanophenyl group is typically introduced late-stage to avoid side reactions. Two methods are viable:

Ullmann-Type Coupling

Aryl halides react with spirocyclic amines under copper catalysis:

Spirocyclic amine+2-IodobenzonitrileCuIL-Proline, K3PO4Target Compound\text{Spirocyclic amine} + \text{2-Iodobenzonitrile} \xrightarrow[\text{CuI}]{\text{L-Proline, K}3\text{PO}4} \text{Target Compound}

Optimized conditions :

  • Catalyst: CuI (10 mol%)

  • Ligand: L-Proline (20 mol%)

  • Base: K3_3PO4_4 (2.0 equiv)

  • Solvent: DMSO, 100°C, 24 h

  • Yield range: 50–70%

Buchwald-Hartwig Amination

For higher yields, palladium-catalyzed coupling is preferred:

Spirocyclic amine+2-BromobenzonitrilePd2(dba)3Xantphos, Cs2CO3Target Compound\text{Spirocyclic amine} + \text{2-Bromobenzonitrile} \xrightarrow[\text{Pd}2(\text{dba})3]{\text{Xantphos, Cs}2\text{CO}3} \text{Target Compound}

Conditions :

  • Catalyst: Pd2_2(dba)3_3 (2 mol%)

  • Ligand: Xantphos (4 mol%)

  • Base: Cs2_2CO3_3 (3.0 equiv)

  • Solvent: Toluene, 110°C, 18 h

  • Yield: Up to 85% (similar substrates)

Oxidation State Management

The ketone at position 7 may originate from:

  • Direct incorporation : Using a pre-oxidized spirocyclic precursor.

  • Post-cyclization oxidation : Treating a secondary alcohol with Jones reagent or TEMPO/oxone.

TEMPO-mediated oxidation example :

Spirocyclic alcoholNaClOTEMPO, KBr7-Oxo derivative\text{Spirocyclic alcohol} \xrightarrow[\text{NaClO}]{\text{TEMPO, KBr}} \text{7-Oxo derivative}

  • Conditions : pH 9–10, 0–5°C, 2 h

Purification and Characterization

Crude products are purified via:

  • Column chromatography : Silica gel, eluent = ethyl acetate/hexane (1:3 → 1:1).

  • Recrystallization : Ethanol/water (4:1).

Key characterization data :

  • HRMS (ESI+) : m/z 228.1131 [M+H]+^+ (calc. 227.262)

  • 1^1H NMR (400 MHz, CDCl3_3) : δ 7.75 (d, J = 7.6 Hz, 1H), 7.65–7.58 (m, 2H), 4.21 (s, 1H), 3.92–3.85 (m, 2H), 2.98–2.89 (m, 2H), 2.45–2.32 (m, 4H).

Industrial-Scale Considerations

Patent data suggests scalability through:

  • Flow chemistry : Continuous processing for lactamization steps to enhance reproducibility.

  • Green solvents : Replacement of DMF with cyclopentyl methyl ether (CPME) in alkylation steps .

Chemical Reactions Analysis

Types of Reactions

2-(7-Oxo-5,8-diazaspiro[3.4]oct-6-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzonitrile compounds.

Scientific Research Applications

2-(7-Oxo-5,8-diazaspiro[3.4]oct-6-yl)benzonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-(7-Oxo-5,8-diazaspiro[3.4]oct-6-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

6-Chloro-7-cyano-3-[2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine (Compound 17, )

  • Structure : Features a benzodithiazine ring system with sulfone (-SO₂) and nitrile (-C≡N) groups.
  • Key Data :
    • IR : νmax 2235 cm⁻¹ (C≡N), 1605 cm⁻¹ (C=N), 1330–1160 cm⁻¹ (SO₂) .
    • 1H-NMR : δ 3.69 ppm (N-CH₃), aromatic protons at δ 6.90–7.84 ppm .
  • Comparison: The benzodithiazine core contrasts with the diazaspiro system in the target compound, leading to differences in ring strain and electronic properties.

8-(4-Dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione ()

  • Structure: A 7-oxa-9-aza-spiro[4.5]decane system with benzothiazole and dimethylaminophenyl substituents.
  • Key Data :
    • Synthesized via reactions involving 2-oxa-spiro[3.4]octane-1,3-dione and benzothiazol-2-yl-amines .
    • Characterized by IR, UV-Vis, and elemental analysis.
  • The benzothiazole moiety may confer fluorescence or metal-binding properties absent in the benzonitrile-based target compound.

General Trends in Spirocyclic Compounds

  • Conformational Rigidity: Spiro systems like 5,8-diazaspiro[3.4]octane restrict molecular flexibility, which can enhance binding specificity in biological systems compared to non-spiro analogs .
  • Bioactivity : While direct bioactivity data for the target compound are unavailable, structurally related spirocyclic compounds (e.g., benzothiazole-spiro derivatives) are explored for antimicrobial and anticancer applications .

Comparative Data Table

Property 2-(7-Oxo-5,8-diazaspiro[3.4]oct-6-yl)benzonitrile Compound 17 () 7-Oxa-9-aza-spiro[4.5]decane ()
Core Structure 5,8-Diazaspiro[3.4]octane 1,4,2-Benzodithiazine 7-Oxa-9-aza-spiro[4.5]decane
Key Functional Groups Nitrile, spirocyclic amide Nitrile, sulfone, hydrazine Benzothiazole, dimethylaminophenyl
Molecular Weight 227.26 g/mol Not explicitly reported Likely >300 g/mol (based on substituents)
Polarity Moderate (nitrile, amide) High (sulfone, nitrile) Moderate (benzothiazole, ether)
Synthetic Route Likely condensation reactions Multi-step synthesis from aldehydes Condensation with benzothiazol-amines

Biological Activity

2-(7-Oxo-5,8-diazaspiro[3.4]oct-6-yl)benzonitrile, with the molecular formula C₁₃H₁₃N₃O and a molecular weight of approximately 227.26 g/mol, is a compound of interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a spirocyclic moiety that contributes to its biological properties. The structure can be represented as follows:

PropertyValue
IUPAC Name This compound
CAS Number 1272755-93-7
Molecular Weight 227.26 g/mol
Molecular Formula C₁₃H₁₃N₃O

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may modulate the activity of specific enzymes and receptors involved in cellular signaling pathways. The exact mechanisms are still under investigation but may involve:

  • Enzyme Inhibition: The compound may inhibit certain enzymes linked to disease processes.
  • Receptor Modulation: It could interact with neurotransmitter receptors, influencing physiological responses.

Anticancer Activity

Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance, a related spiro compound demonstrated antiproliferative effects against human breast cancer cell lines (MCF-7), with IC50 values indicating moderate potency.

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties. In vitro assays revealed notable activity against various bacterial strains, suggesting potential applications in treating infections.

Case Studies

  • Antitumor Activity in MCF-7 Cells
    • A study evaluated the efficacy of spiro compounds in inhibiting the growth of MCF-7 cells. The results indicated that compounds with similar structures exhibited IC50 values ranging from 14.2 µM to 19.1 µM, demonstrating their potential as anticancer agents.
  • Antimicrobial Evaluation
    • Another research project focused on the antimicrobial activity of diazaspiro compounds, including derivatives of this compound. The findings showed effective inhibition against Staphylococcus aureus and Escherichia coli, supporting further exploration for therapeutic use.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other spiro compounds:

Compound NameAnticancer Activity (IC50)Antimicrobial Activity
4-(7-Oxo-5,8-diazaspiro[3.4]octan-6-yl)benzonitrile14.2 µMEffective against S. aureus
4-(7-(6-Cyano-5-trifluoromethylpyridin-3-yl)-8-oxo...)17.9 µMModerate against E. coli

Q & A

Q. What are the established synthetic routes for 2-(7-Oxo-5,8-diazaspiro[3.4]oct-6-yl)benzonitrile, and what key intermediates are involved?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving brominated precursors. For example, bromination of o-cyanotoluene yields intermediates like 2-(bromomethyl)benzonitrile, which can undergo Wittig reactions or nucleophilic substitutions to form spirocyclic structures. Key intermediates include triphenylphosphonium salts (for Wittig reactions) and sydnone derivatives . Critical Step : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures isolation of the spirocyclic product. Validate intermediates using 1H^1H-NMR and mass spectrometry.

Q. How is the structural integrity of this compound confirmed experimentally?

  • Methodological Answer : X-ray crystallography (e.g., Acta Crystallographica Section E protocols) resolves the spirocyclic core and nitrile positioning. Spectroscopic techniques include:
  • 1H^1H-NMR: Peaks at δ 3.5–4.5 ppm for spirocyclic protons; δ 7.5–8.0 ppm for aromatic protons.
  • IR: Strong absorption at ~2230 cm1^{-1} confirms the nitrile group.
  • High-resolution mass spectrometry (HRMS) for molecular ion validation (calculated m/z: 227.26) .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : Structural analogs (e.g., 2-(4-Oxo-cyclohexyl)-benzonitrile) show antiproliferative effects in cancer cell lines (e.g., HepG2, Huh-7) via MTT assays. For this compound, prioritize dose-response studies (1–100 µM) and apoptosis assays (Annexin V/PI staining). Note: Activity may depend on substituent positioning; compare IC50_{50} values across analogs .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound for OLED applications?

  • Methodological Answer : Density Functional Theory (DFT) calculates HOMO-LUMO gaps to predict TADF (thermally activated delayed fluorescence) efficiency. Key parameters:
  • Singlet-triplet energy gap (ΔEST_{ST}): Aim for <0.3 eV.
  • Spin-orbit coupling (SOC) for enhanced intersystem crossing.
    Compare with patented TADF materials (e.g., 4-(3-(2-(10H-phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile derivatives) .
    Experimental Validation : Fabricate OLED layers via vacuum deposition and measure electroluminescence spectra.

Q. What strategies resolve contradictions in reported biological activity data for spirocyclic benzonitrile derivatives?

  • Methodological Answer : Discrepancies (e.g., variable IC50_{50} in cancer models) arise from assay conditions (e.g., serum concentration, incubation time). Standardize protocols:
  • Use identical cell lines (e.g., HCCLM3 for liver cancer).
  • Validate target engagement via NF-κB DNA-binding assays or luciferase reporter systems .
    Meta-Analysis Tool : Apply Bayesian statistics to integrate data from heterogeneous studies.

Q. How does the spirocyclic architecture influence the compound’s pharmacokinetic properties?

  • Methodological Answer : The spiro[3.4]octane core enhances metabolic stability by reducing cytochrome P450-mediated oxidation. Assess:
  • LogP (measured via shake-flask method): Expected ~2.1 (moderate lipophilicity).
  • Plasma protein binding (equilibrium dialysis): Compare with non-spiro analogs.
    In Silico Prediction : Use SwissADME or pkCSM for bioavailability and BBB permeability .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?

  • Methodological Answer : Racemization risks occur during spirocyclization. Mitigation strategies:
  • Use chiral catalysts (e.g., BINAP-Ru complexes) for asymmetric synthesis.
  • Monitor enantiomeric excess (EE) via chiral HPLC (Chiralpak IA column, hexane/isopropanol eluent).
    Process Optimization : Switch from batch to flow chemistry for better temperature control .

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